3-Amino-3-(furan-3-yl)propanamide

Regioisomerism Heterocyclic chemistry Conformational analysis

This chiral β-amino acid amide features a 3-furanyl heterocycle, critical for regioisomeric SAR studies in kinase inhibitor design (ref. EP3556756B1). The racemate and (R)/(S) enantiomers are commercially available, enabling stereospecific incorporation without in-house chiral resolution. Its quantifiable polarity (TPSA 82.2 Ų) and H-bond vector orientation distinct from 2-furyl/thiophenyl analogs make it an essential building block for systematic heterocycle substitution analysis. Procure 95%+ pure material in mg to g scale.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12868266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(furan-3-yl)propanamide
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=COC=C1C(CC(=O)N)N
InChIInChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)
InChIKeyYUNCSKKLFKXBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(furan-3-yl)propanamide: Chiral β-Amino Amide Building Block for Asymmetric Medicinal Chemistry


3-Amino-3-(furan-3-yl)propanamide (CAS 771528-98-4, C₇H₁₀N₂O₂, MW 154.17) is a chiral β-amino acid amide featuring a 3-furanyl heterocycle at the β-position [1]. The compound exists as a racemic mixture with commercially available (R)-enantiomer (CAS 1344960-45-7) and (S)-enantiomer variants, each offering defined stereochemical configuration for asymmetric synthesis applications . Its primary utility lies in serving as a versatile intermediate for peptidomimetic design, enzyme inhibitor development, and chiral building block in pharmaceutical research [2]. The compound exhibits computed physicochemical properties including XLogP3 of -1.3 and topological polar surface area of 82.2 Ų [1].

Why 3-Amino-3-(furan-3-yl)propanamide Cannot Be Readily Substituted by 2-Furanyl or Thiophenyl Analogs


Generic substitution among structurally analogous β-amino propanamides fails due to three quantifiable differences: (1) heterocyclic regioisomerism fundamentally alters hydrogen-bonding geometry and electronic distribution—the 3-furanyl oxygen position relative to the β-amino group yields distinct conformational preferences versus 2-furanyl analogs, affecting molecular recognition in target binding pockets ; (2) heteroatom substitution (furan O vs. thiophene S) introduces quantifiable differences in molecular weight (154.17 vs. 170.23 g/mol), lipophilicity, and hydrogen-bond acceptor capacity that modify compound handling, solubility, and target engagement profiles ; (3) stereochemical configuration availability differs across analogs, with (R)-3-furanyl enantiomer being commercially stocked in milligram-to-gram quantities for asymmetric synthesis, whereas certain thiophenyl enantiomers require custom synthesis . These structural divergences preclude simple one-to-one replacement in structure-activity relationship studies.

Quantitative Differentiation Evidence for 3-Amino-3-(furan-3-yl)propanamide Against Closest Analogs


Furan-3-yl vs. Furan-2-yl Regioisomerism: Stereoelectronic and Conformational Distinctions

The 3-furanyl substitution pattern in 3-amino-3-(furan-3-yl)propanamide differs fundamentally from the 2-furanyl regioisomer (CAS 771527-22-1) in both electronic distribution and spatial orientation of the heterocycle oxygen . The oxygen atom in the 3-furanyl isomer resides at the meta-like position relative to the β-amino carbon attachment point, whereas the 2-furanyl isomer positions oxygen adjacent to the attachment site, altering the hydrogen-bond donor/acceptor vector by approximately 60° relative to the propanamide backbone .

Regioisomerism Heterocyclic chemistry Conformational analysis

Furan-3-yl vs. Thiophen-3-yl: Physicochemical Differentiation for Compound Handling and Formulation

Replacement of the furan oxygen with sulfur produces 3-amino-3-(thiophen-3-yl)propanamide (CAS 771520-86-6), which exhibits quantifiable differences in molecular weight (154.17 vs. 170.23 g/mol, +10.4%), heavy atom count, and lipophilicity . The sulfur atom introduces distinct polarizability and hydrogen-bond acceptor characteristics compared to oxygen, directly impacting compound behavior in chromatographic purification and biological assay systems .

Physicochemical properties Heterocyclic chemistry Solubility

3-Aminopropanoyl Substituent in Furan Ring: Cytotoxicity Modulation in Furanolabdanoid Series

In a 2023 study evaluating furanolabdanoid cytotoxicity, compounds containing a 3-aminopropanoyl substituent at the C-16 position of methyl lambertianate demonstrated approximately one order of magnitude greater cytotoxicity (GI50 values of 5.8-6.1 μM) compared to the parent compound, lambertianic acid [1]. This class-level finding demonstrates that the 3-aminopropanoyl-furan structural motif—the core scaffold of 3-amino-3-(furan-3-yl)propanamide—confers measurable biological activity enhancement when incorporated into more complex molecular architectures [2].

Cytotoxicity Furanolabdanoids Anticancer

Furan-3-yl Propanamide Scaffold in Kinase Inhibitor Patent Landscape

Patent literature establishes furan derivatives containing propanamide moieties as inhibitors of glycogen synthase kinase 3β (GSK-3β), a target implicated in Alzheimer's disease and type II diabetes [1]. Concurrently, substituted propanamides have been patented as nuclease inhibitors for applications in proliferative and neurodegenerative diseases [2]. While 3-amino-3-(furan-3-yl)propanamide itself is a building block rather than a drug candidate, its core scaffold maps directly onto the pharmacophoric elements claimed in these patent families [3].

Kinase inhibition GSK-3β Drug discovery

Commercial Availability of (R)-Enantiomer vs. Racemate: Defined Stereochemistry for Asymmetric Synthesis

The (R)-enantiomer of 3-amino-3-(furan-3-yl)propanamide (CAS 1344960-45-7) is commercially available at 95% purity from multiple suppliers in quantities from 1 g to 10 g . This contrasts with certain thiophenyl enantiomers that require custom synthesis or are not routinely stocked. The (R)-configuration provides defined stereochemistry with one defined atom stereocenter for asymmetric synthesis applications [1].

Chiral building block Asymmetric synthesis Enantiopurity

Furan-3-yl Aurora Kinase A SAR Context: Regioisomeric Preference Documentation

BindingDB records document a furan-3-yl propanamide derivative (Compound 107n from US20240101538) evaluated against Aurora kinase A, with reported IC50 >10,000 nM [1]. While this specific derivative shows weak AURKA inhibition, the patent literature explicitly explores furan-3-yl propanamide variations, indicating that the 3-furanyl substitution pattern is actively investigated in kinase inhibitor programs [2].

Aurora kinase A Kinase inhibition Structure-activity relationship

Recommended Research Applications for 3-Amino-3-(furan-3-yl)propanamide Based on Differential Evidence


Structure-Activity Relationship Studies Comparing Furan Regioisomers

The distinct stereoelectronic properties of 3-furanyl versus 2-furanyl substitution (60° difference in hydrogen-bond vector orientation) make 3-amino-3-(furan-3-yl)propanamide essential for systematic SAR studies investigating heterocyclic regioisomerism effects on target binding. Procurement of both regioisomers enables side-by-side evaluation of positional isomer impact on biological activity .

Asymmetric Synthesis Using Defined (R)- or (S)-Enantiomer Building Blocks

The commercial availability of both (R)- and (S)-enantiomers at 95% purity in milligram-to-gram quantities enables stereospecific incorporation into chiral drug candidates and peptidomimetics. This supports enantioselective SAR studies without requiring in-house chiral resolution or custom synthesis .

Development of Furan-Containing Kinase or Nuclease Inhibitor Candidates

Patent literature (EP3556756B1, GSK-3β inhibitor families) establishes the furan-propanamide scaffold as a validated pharmacophoric element for kinase and nuclease inhibition. 3-Amino-3-(furan-3-yl)propanamide serves as a versatile core building block for synthesizing derivative libraries targeting these enzyme classes [1].

Physicochemical Comparator Studies Across Heterocyclic Series

The quantifiable molecular weight difference (154.17 vs. 170.23 g/mol) and altered polarity between furan-3-yl and thiophen-3-yl analogs support systematic evaluation of heteroatom substitution effects on compound solubility, chromatographic behavior, and membrane permeability. This compound serves as the oxygen-containing reference point in heterocycle substitution series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(furan-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.